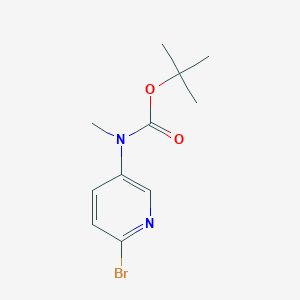

tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate

Description

tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate is a pyridine-derived compound featuring a bromine substituent at the 6-position of the pyridine ring and a methyl-carbamate group at the 3-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity.

Properties

Molecular Formula |

C11H15BrN2O2 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

tert-butyl N-(6-bromopyridin-3-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-9(12)13-7-8/h5-7H,1-4H3 |

InChI Key |

YFGDWOZLUYRLFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

N-Methylation

To obtain the N-methyl carbamate derivative, the nitrogen atom of the carbamate is methylated using alkylating agents such as methyl iodide under basic conditions. This step enhances the compound’s stability and modifies its biological properties.

Bromine Substituent Role

The bromine at the 6-position is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further diversification of the molecule. This substituent is introduced either prior to carbamate formation or retained throughout the synthesis for downstream modifications.

Representative Data Table for Reaction Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Starting amine concentration | 0.1–0.5 M | Depends on scale |

| Boc₂O equivalents | 1.1–1.5 eq. | Slight excess to ensure complete reaction |

| Base equivalents | 1.2–2.0 eq. | Triethylamine or NaHCO₃ |

| Solvent | DCM or THF | Dry solvents preferred |

| Temperature | 20–40 °C | Room temp or mild heating |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography | Hexane/EtOAc gradient |

Summary Table of Key Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc Protection of 6-bromopyridin-3-amine | 6-bromopyridin-3-amine | Boc₂O, triethylamine | DCM, RT, 12 h | High yield, mild conditions | Requires pure amine precursor |

| N-Methylation of Carbamate | Boc-protected amine | Methyl iodide, base | THF, RT | Introduces N-methyl group | Possible side reactions if not controlled |

| Bromination (if needed) | Pyridin-3-amine | NBS or Br₂ | DCM, 0°C to RT | Selective bromination | Overbromination risk |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride and N,N-dimethylformamide (DMF) as the solvent.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides of the pyridine ring.

Reduction Reactions: Products include dehalogenated pyridines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate has shown promising results in preliminary studies related to drug development. Its ability to interact with specific molecular targets makes it a candidate for pharmacological studies aimed at treating diseases such as cancer and inflammatory conditions.

Key Findings:

- Enzyme Inhibition : The compound's structure allows for strong binding interactions with enzymes, suggesting potential applications in drug design focused on modulating enzyme activity.

- Receptor Modulation : The methylcarbamate group is associated with biological activity that may impact receptor function, indicating its relevance in therapeutic development.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its unique structural characteristics enable the synthesis of various derivatives that can be tailored for specific applications.

Synthesis Process:

The synthesis typically involves reactions that incorporate the bromine and methylcarbamate groups, allowing for modifications that enhance binding affinity and specificity towards biological targets .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Bromo-2-chloropyridine | Lacks methylcarbamate group | Less versatile in applications |

| Tert-butyl (6-chloropyridin-3-yl)(methyl)carbamate | Similar structure without bromine | Affects reactivity and binding properties |

| Tert-butyl (6-bromo-2-methylpyridin-3-yl)(methyl)carbamate | Contains a methyl group instead of chlorine | Different chemical behavior |

| Tert-butyl pyridin-3-ylcarbamate | No halogen substituents | Simpler structure with fewer reactive sites |

This comparison illustrates how this compound stands out due to its combination of both bromine and methylcarbamate groups, enhancing its utility in various research applications compared to similar compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Therapy : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in anticancer drug development.

- Anti-inflammatory Treatments : Preliminary findings suggest that it can modulate inflammatory pathways through receptor interactions, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom in the pyridine ring plays a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity or act as a ligand for receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)

- Structure : Bromine (6-position), chlorine (2-position), methyl-carbamate (3-position).

- Impact : The additional chlorine atom enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution. This compound is priced higher ($400/g) due to its dual halogen reactivity, making it valuable for multi-step syntheses .

Impact: Bromine at the 2-position creates steric hindrance, reducing reactivity in coupling reactions compared to 6-substituted analogs. Its similarity score (0.68) to the target compound reflects reduced structural overlap .

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8)

- Structure : Iodine (4-position), methoxy (2-position).

- Impact : The electron-donating methoxy group deactivates the ring, while iodine’s large atomic radius facilitates oxidative addition in metal-catalyzed reactions. Higher similarity (0.82) suggests shared utility in aryl halide-based syntheses .

Functional Group Variations

Key Compounds:

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate

- Structure : Fluorine (3-position), methyl-carbamate (2-position).

- Impact : Fluorine’s electronegativity increases ring stability and bioavailability, making this compound a candidate for CNS-targeting pharmaceuticals .

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7)

- Structure : Hydroxymethyl (6-position), carbamate (3-position).

- Impact : The hydroxymethyl group enhances solubility in polar solvents, contrasting with the bromine-containing target compound’s lipophilicity .

Biological Activity

tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a bromine atom, and a methylcarbamate moiety, which contribute to its reactivity and biological interactions. The unique structural characteristics of this compound make it a candidate for various pharmacological applications, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.15 g/mol. The presence of the bromine atom enhances the compound's reactivity, while the tert-butyl group provides steric hindrance, influencing its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby preventing their catalytic activity. This mechanism is crucial for its potential applications in drug design aimed at modulating enzyme functions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance, preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer therapy and anti-inflammatory treatments. The methylcarbamate moiety is particularly noted for its role in enzyme inhibition and receptor modulation, making it an important component for biological activity.

Case Studies

- Cancer Therapy : In studies focusing on cancer cell lines, the compound demonstrated cytotoxic effects, leading to cell cycle arrest in the G2/M phase. This phase is known for being radiosensitive, indicating potential synergistic effects when combined with radiation therapy .

- Inflammation Modulation : Other studies have highlighted its potential in modulating inflammatory responses by inhibiting specific enzymes related to inflammatory pathways. This suggests that the compound could be developed into therapeutic agents for treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl N-(6-bromopyridin-2-yl)-N-(2,2-dimethyloxan-4-yl)carbamate | Similar pyridine ring | Contains a dimethyloxan group |

| tert-butyl N-(5-chloro-4-fluoropyridin-3-yl)carbamate | Different halogen substitutions | Fluorine presence alters reactivity |

| tert-butyl (4-methoxyoxan-4-yl)methylcarbamate | Oxane ring instead of methoxyethyl | Changes solubility and biological interactions |

This table illustrates how variations in substituents significantly influence the pharmacological profiles of these compounds, making each distinct in functionality.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves reacting 6-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction pathway ensures high yield and purity of the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.